3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H9FO2. It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and phenol derivatives.
Coupling Reactions: The biphenyl structure is formed through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled conditions to maximize reaction efficiency.
Catalyst Selection: Use of efficient and cost-effective catalysts.
Purification: Techniques such as recrystallization and chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is unique due to its specific arrangement of fluorine and hydroxyl groups on a biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-10-6-8(15)2-3-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOXHCIIMYAJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684185 |
Source
|
Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046758-87-5 |
Source
|
Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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